4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

Catalog No.
S15817653
CAS No.
87388-68-9
M.F
C10H6ClN3
M. Wt
203.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

CAS Number

87388-68-9

Product Name

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

IUPAC Name

4-(6-chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

InChI

InChI=1S/C10H6ClN3/c11-10-3-1-2-9(14-10)8-6-13-5-7(8)4-12/h1-3,5-6,13H

InChI Key

GUGGAOZQYNBYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CNC=C2C#N

4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by its unique structural features, which include a pyrrole ring and a chlorinated pyridine moiety. Its molecular formula is C10H6ClN3, and it has a molecular weight of approximately 203.63 g/mol . The compound's structure consists of a pyrrole ring bonded to a 6-chloropyridine group at one position and a carbonitrile functional group at another, contributing to its potential reactivity and biological activity.

The reactivity of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile can be attributed to the presence of the carbonitrile group, which can participate in nucleophilic addition reactions. Additionally, the chloropyridine moiety can undergo substitution reactions due to the presence of the chlorine atom, making it a suitable candidate for further chemical modifications. Potential reactions include:

  • Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
  • Cyclization reactions: The compound may participate in cyclization to form more complex structures.

These reactions are crucial for developing derivatives with enhanced properties or novel functionalities.

Research indicates that 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been identified as an inhibitor of specific cytochrome P450 enzymes, including CYP1A2, which is significant for drug metabolism . This inhibition suggests potential applications in pharmacology, particularly in modifying drug interactions and enhancing therapeutic efficacy.

Various synthetic routes have been explored for the preparation of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile. Common methods include:

  • Condensation Reactions: The synthesis often involves the condensation of 6-chloropyridine-2-carboxaldehyde with pyrrole in the presence of a suitable catalyst.
  • Cyclization Techniques: Utilizing cyclization reactions involving carbonitrile precursors can yield this compound effectively.
  • Functional Group Transformations: Modifications of existing pyrrole or pyridine derivatives through halogenation or nitration can also lead to the desired product.

Each method varies in efficiency and yield, depending on reaction conditions such as temperature and solvent choice.

The applications of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile span several fields:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential therapeutic agent in treating various diseases.
  • Chemical Probes: Its unique structure allows it to serve as a chemical probe in biological studies, aiding in understanding enzyme mechanisms and drug interactions.

The compound's ability to inhibit specific cytochrome P450 enzymes makes it particularly relevant in drug design and development.

Interaction studies involving 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile focus on its role as an enzyme inhibitor. Research has shown that it can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism pathways . Understanding these interactions is crucial for predicting pharmacokinetics and potential drug-drug interactions.

Several compounds share structural similarities with 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile. These include:

Compound NameCAS NumberSimilarity Index
4-Chloro-6-methylpicolinonitrile104711-65-10.87
6-Bromo-4-chloropicolinonitrile1206248-51-20.81
4-Chloropyridine-2,6-dicarbonitrile55306-66-60.79
4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile87388-73-60.82

Uniqueness

The uniqueness of 4-(6-Chloropyridin-2-yl)-1H-pyrrole-3-carbonitrile lies in its specific combination of a chlorinated pyridine and a pyrrole structure with a carbonitrile group. This combination not only enhances its biological activity but also provides diverse pathways for chemical modification, setting it apart from other similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.0250249 g/mol

Monoisotopic Mass

203.0250249 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types